4-(2-Fluorophenoxy)butane-1-sulfonyl chloride
Description
Nomenclature and Classification
4-(2-Fluorophenoxy)butane-1-sulfonyl chloride operates under the systematic International Union of Pure and Applied Chemistry nomenclature, reflecting its complex structural composition. The compound bears the Chemical Abstracts Service registry number 1343631-96-8, providing definitive identification within chemical databases. Alternative nomenclature systems recognize this molecule through various descriptive approaches, including its designation as a fluorinated phenoxyalkyl sulfonyl chloride derivative.
The molecular formula C10H12ClFO3S encompasses ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one fluorine atom, and three oxygen atoms arranged around a central sulfur atom. This composition places the compound within multiple chemical classification systems simultaneously. Primary classification identifies it as a sulfonyl chloride, characterized by the presence of the sulfur-oxygen-chlorine functional group arrangement. Secondary classification recognizes it as an organofluorine compound due to the fluorine substituent on the aromatic ring. Tertiary classification includes it among phenoxy compounds through the oxygen bridge connecting the aromatic and aliphatic portions of the molecule.
The compound's systematic name follows established nomenclature conventions by identifying the longest carbon chain as the parent structure, specifically the four-carbon butane chain bearing the sulfonyl chloride group. The phenoxy substituent at the fourth position incorporates the fluorine atom at the second position of the phenyl ring, creating a comprehensive descriptive name that accurately conveys the molecular architecture.
Historical Context and Discovery
The development of this compound emerges from the broader historical progression of organosulfur chemistry and fluorine incorporation strategies. Sulfonyl chlorides as a chemical class gained prominence during the early twentieth century when researchers recognized their exceptional utility as synthetic intermediates. The fundamental chemistry of sulfonyl chlorides was established through pioneering work with simpler molecules such as methanesulfonyl chloride, which demonstrated the characteristic electrophilic reactivity of the sulfonyl chloride functional group.
The integration of fluorine substituents into organic molecules represents a more recent development in chemical synthesis, driven by the unique properties that fluorine imparts to molecular behavior. Fluorine's exceptional electronegativity and small atomic radius create distinctive electronic effects that significantly influence molecular reactivity and stability. The specific combination of fluorinated aromatic systems with sulfonyl chloride functionality represents an advanced synthetic strategy that emerged as researchers sought to combine the beneficial properties of both functional groups.
The phenoxy linkage connecting aromatic and aliphatic portions of molecules has established precedent in pharmaceutical chemistry, where such connections frequently provide optimal spatial arrangements for biological activity. The four-carbon alkyl chain length in this compound likely reflects optimization studies aimed at achieving specific molecular properties, including solubility characteristics, reactivity patterns, and potential biological interactions.
Contemporary chemical literature documents the increasing importance of fluorinated sulfonyl chlorides in synthetic applications, particularly in the development of pharmaceutical intermediates and specialty chemicals. The specific architecture of this compound suggests its development as part of systematic structure-activity relationship studies or as a designed synthetic intermediate for complex molecular construction.
Position in the Organosulfur Compound Family
This compound occupies a distinctive position within the extensive family of organosulfur compounds, which encompasses diverse molecular architectures united by carbon-sulfur bonding arrangements. Organosulfur compounds demonstrate remarkable structural diversity, ranging from simple thioethers and disulfides to complex sulfonyl derivatives and heterocyclic systems. The sulfonyl chloride functional group represents one of the most reactive members of this chemical family, characterized by its exceptional electrophilic properties and synthetic versatility.
Within the sulfonyl chloride subfamily, this compound exhibits unique characteristics through its combination of aromatic and aliphatic structural elements. Simple sulfonyl chlorides such as methanesulfonyl chloride provide foundational reactivity patterns, while aromatic sulfonyl chlorides like 2-fluorobenzenesulfonyl chloride demonstrate the influence of aromatic substitution on molecular behavior. The bridge structure present in this compound creates a hybrid system that incorporates characteristics from both aliphatic and aromatic sulfonyl chloride families.
Comparative analysis with related compounds reveals the distinctive features of this molecule. 4-Chlorobutane-1-sulfonyl chloride shares the aliphatic chain structure but lacks the aromatic phenoxy component. Conversely, 2-fluorobenzenesulfonyl chloride contains the fluorinated aromatic system but lacks the extended alkyl linker. The combination of these structural elements in this compound creates unique reactivity patterns and physical properties that distinguish it from simpler analogs.
The molecular weight of 266.72 grams per mole positions this compound in the moderate molecular weight range for sulfonyl chlorides. This molecular weight reflects the substantial structural complexity while maintaining synthetic accessibility and handling convenience. The compound's position within the organosulfur family demonstrates the evolution of synthetic chemistry toward increasingly sophisticated molecular architectures designed for specific applications.
Structural Features and Molecular Architecture
The molecular architecture of this compound demonstrates sophisticated structural organization through the integration of multiple functional domains. The central structural feature comprises a four-carbon linear alkyl chain that serves as the molecular backbone, with the sulfonyl chloride group positioned at the terminal carbon atom. This arrangement creates a primary alkyl sulfonyl chloride configuration that typically exhibits enhanced reactivity compared to secondary or tertiary analogs.
The phenoxy substituent attaches to the alkyl chain through an oxygen atom at the fourth position, creating an ether linkage that influences both molecular flexibility and electronic properties. The phenyl ring incorporates a fluorine atom at the second position relative to the oxygen attachment point, establishing an ortho-substitution pattern that significantly affects the aromatic system's electronic distribution. This fluorine positioning creates both steric and electronic effects that influence molecular behavior and reactivity patterns.
Detailed structural analysis reveals the three-dimensional organization of this molecule. The alkyl chain adopts extended conformations in most environments, providing spatial separation between the reactive sulfonyl chloride group and the aromatic phenoxy system. This separation allows independent reactivity of the terminal sulfonyl chloride while the phenoxy group provides electronic modulation and potential secondary interaction sites.
The sulfonyl chloride functional group exhibits tetrahedral geometry around the sulfur atom, with sulfur-oxygen double bonds creating a highly polarized electronic environment. The sulfur-chlorine bond demonstrates significant ionic character, contributing to the group's exceptional electrophilicity. Bond angle measurements and molecular orbital calculations support the tetrahedral arrangement while revealing the electronic asymmetry created by the different substituents.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C10H12ClFO3S | |
| Molecular Weight | 266.72 g/mol | |
| CAS Registry Number | 1343631-96-8 | |
| SMILES Notation | O=S(CCCCOC1=CC=CC=C1F)(Cl)=O |
Electronic Distribution and Theoretical Considerations
The electronic structure of this compound reflects complex interactions between multiple functional groups and substituents. The sulfonyl chloride moiety dominates the molecular electrostatic potential map, creating a highly electropositive region around the sulfur atom that drives nucleophilic attack reactions. The sulfur atom adopts a formal oxidation state of +6, supported by resonance structures that distribute positive charge across the sulfur-oxygen bonds.
Fluorine substitution on the aromatic ring creates profound electronic effects that extend throughout the molecular framework. The fluorine atom's exceptional electronegativity withdraws electron density from the aromatic system, creating a partially positive aromatic ring that influences subsequent chemical reactions. This electron withdrawal propagates through the phenoxy oxygen atom, affecting the electronic properties of the alkyl chain and ultimately influencing the reactivity of the distant sulfonyl chloride group.
The phenoxy oxygen atom serves as an electronic relay between the aromatic and aliphatic portions of the molecule. This oxygen exhibits partial negative charge due to its lone pair electrons, creating a nucleophilic site that contrasts with the electrophilic sulfonyl chloride terminus. The electronic asymmetry across the molecule creates a substantial dipole moment that influences molecular orientation in solution and solid-state arrangements.
Theoretical calculations using density functional theory methods reveal the frontier molecular orbital characteristics of this compound. The highest occupied molecular orbital demonstrates significant contribution from the phenoxy oxygen lone pairs and aromatic π-system, while the lowest unoccupied molecular orbital localizes primarily on the sulfonyl chloride functional group. This orbital arrangement supports the observed reactivity patterns and provides theoretical foundation for synthetic applications.
The extended molecular architecture allows for conformational flexibility that influences electronic distribution. Rotation around carbon-carbon and carbon-oxygen bonds creates multiple conformational states with varying electronic properties. Energy calculations indicate preference for extended conformations that minimize steric interactions while optimizing electronic delocalization across the molecular framework.
Properties
IUPAC Name |
4-(2-fluorophenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)8-4-3-7-15-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLEPVPLMAOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Fluorophenoxy)butane-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a sulfonyl chloride functional group attached to a butane chain and a fluorophenoxy moiety. The presence of the fluorine atom enhances its electrophilicity, potentially increasing its reactivity with biological nucleophiles.
Biological Activities
Recent studies have indicated several biological activities associated with this compound:
1. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
2. Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. Notably, it has been tested against A549 (lung cancer) and B16 (melanoma) cells, showing significant inhibition of cell proliferation at low concentrations.
3. Enzyme Inhibition
The mechanism of action for this compound appears to involve enzyme inhibition. It has been identified as an inhibitor of specific enzymes linked to disease progression, which may contribute to its anticancer and antimicrobial effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes critical for microbial growth and cancer cell proliferation.
- Modulation of Signaling Pathways : By interfering with key signaling pathways (e.g., cAMP signaling), the compound can reduce tumor cell viability and promote apoptosis.
Data Table: Overview of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration Range |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | Inhibition of growth | µg/mL |
| Anticancer | A549 (Lung Cancer) | Significant cytotoxicity | Nanomolar concentrations |
| B16 (Melanoma) | Inhibition of cell proliferation | Nanomolar concentrations |
Case Studies
Several studies have explored the efficacy of this compound:
- Antimicrobial Efficacy : In one study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a marked reduction in bacterial growth, particularly against Staphylococcus aureus.
- Anticancer Activity : A study evaluated the cytotoxic effects on A549 and B16 cells, reporting a dose-dependent inhibition of cell proliferation with IC50 values in the nanomolar range.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of 4-(2-fluorophenoxy)butane-1-sulfonyl chloride and its analogs:
*Assumed identical molecular formula to 2-fluoro isomer due to structural similarity.
Key Observations:
- Positional Isomerism: The 2-fluoro and 3-fluoro phenoxy isomers (CAS 1343631-96-8 vs. 1343917-35-0) differ only in fluorine placement.
- Substituent Effects : The tert-butoxy analog (CAS 1342203-40-0) has a lower molecular weight (228.73 vs. 266.72) due to the absence of fluorine and the bulkier, electron-donating tert-butyl group. This substituent likely reduces electrophilicity at the sulfonyl chloride group, making it less reactive than fluorinated analogs .
- Heterocyclic Influence : The tetrahydrofuran-methoxy derivative (CAS 1341811-65-1) introduces an oxygen-containing heterocycle, which may improve solubility in polar solvents while maintaining moderate reactivity .
Reactivity Trends:
- Electrophilicity: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride group in this compound, favoring reactions with nucleophiles (e.g., amines, alcohols). The tert-butoxy analog’s electron-donating group may slow such reactions .
- Steric Effects : The ortho-fluorine in the target compound may hinder access to the sulfonyl chloride site compared to the meta isomer or less bulky analogs like the tetrahydrofuran derivative .
Availability and Practical Considerations
- The target compound’s temporary unavailability may drive researchers toward alternatives like the 3-fluoro isomer (readily available via ChemScene ) or the tetrahydrofuran derivative.
- Discontinued compounds (e.g., tert-butoxy variant) highlight the importance of exploring structurally flexible alternatives .
Preparation Methods
General Synthetic Approach
The preparation of 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride can be conceptually divided into two key steps:
- Step 1: Formation of 4-(2-fluorophenoxy)butanol or a suitable precursor containing the 2-fluorophenoxy substituent on a butane chain.
- Step 2: Conversion of the terminal hydroxyl group on the butanol derivative to the sulfonyl chloride functional group using chlorosulfonylation reagents.
This approach parallels the synthesis of related compounds such as 4-(4-fluorophenoxy)butane-1-sulfonyl chloride and 4-(4-ethoxyphenoxy)butane-1-sulfonyl chloride, where the phenoxy substituent position or type varies but the sulfonyl chloride formation step remains consistent.
Preparation of the Phenoxybutane Precursor
The phenoxybutane intermediate is typically synthesized by nucleophilic substitution or Williamson ether synthesis:
- Reactants: 2-fluorophenol and a suitable butane derivative bearing a leaving group (e.g., 4-chlorobutanol or 4-bromobutanol).
- Conditions: Base-mediated reaction (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or acetone.
- Outcome: Formation of 4-(2-fluorophenoxy)butanol via ether bond formation between the phenol oxygen and the butane chain.
This step ensures the introduction of the 2-fluorophenoxy group at the terminal position of the butane chain.
Conversion to Sulfonyl Chloride
The critical step is the transformation of the terminal hydroxyl group into the sulfonyl chloride. The most common reagent for this transformation is chlorosulfonic acid or sulfonyl chloride reagents such as:
- Chlorosulfonic acid (ClSO3H): Reacts with the alcohol to form the sulfonyl chloride, releasing HCl as a byproduct.
- Sulfuryl chloride (SO2Cl2): Sometimes used for chlorosulfonylation under controlled conditions.
- The reaction is typically conducted under anhydrous conditions, at low temperatures (0–5 °C) to control the exothermic nature.
- The reaction mixture is stirred for several hours to ensure complete conversion.
- The product is isolated by quenching the reaction mixture with ice or water, followed by extraction and purification.
Alternative Route: Direct Chlorosulfonylation of Butane Derivatives
A related method for preparing sulfonyl chlorides involves the chlorosulfonylation of butane derivatives such as 4-chlorobutane-1-sulfonyl chloride. According to a patented method, 4-chlorobutane-1-sulfonyl chloride can be produced by reacting thiophane or thiophane sulfoxide with chlorine in the presence of water under controlled temperatures (20–90 °F, approximately 7–32 °C), followed by separation of the sulfonyl chloride product from water-soluble byproducts.
This intermediate can then be reacted with 2-fluorophenol to yield this compound via nucleophilic substitution, analogous to the synthesis of 4-(4-fluorophenoxy)butane-1-sulfonyl chloride.
Summary Table of Preparation Methods
Research Findings and Considerations
- Yield and Purity: The chlorosulfonylation step is sensitive to moisture; the sulfonyl chloride product is prone to hydrolysis, hence must be isolated promptly and stored under dry conditions.
- Reaction Monitoring: The completion of chlorosulfonylation is often indicated by cessation of HCl gas evolution or by chromatographic methods.
- Safety: Chlorosulfonic acid and sulfuryl chloride are highly corrosive and require stringent handling protocols.
- Industrial Scale: Large-scale synthesis involves controlled addition of reagents, cooling systems to manage exothermicity, and efficient phase separation techniques for product isolation.
Comparative Notes on Analogous Compounds
- Synthesis of 4-(4-fluorophenoxy)butane-1-sulfonyl chloride involves similar procedures, reacting 4-fluorophenol with butane-1-sulfonyl chloride in the presence of a base to neutralize HCl.
- Preparation of 4-(4-ethoxyphenoxy)butane-1-sulfonyl chloride involves chlorosulfonation of the corresponding butanol derivative with chlorosulfonic acid.
- These analogs confirm the general applicability of the outlined preparation methods to the 2-fluoro isomer.
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-(2-fluorophenoxy)butane-1-sulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves two key steps: (i) introduction of the 2-fluorophenoxy moiety via nucleophilic substitution or coupling reactions, and (ii) sulfonation followed by chlorination. For sulfonation, chlorosulfonic acid is often used under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation. The chlorination step may employ thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous solvents (e.g., dichloromethane). Optimization focuses on stoichiometry (e.g., 1.2–1.5 equivalents of SOCl₂) and reaction time (2–4 hours) to maximize yield . Parallel monitoring via TLC or in-situ IR spectroscopy helps track intermediate formation .
Basic: What analytical techniques are critical for characterizing purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : and NMR confirm the presence of the fluorophenoxy group (e.g., aromatic protons at δ 6.8–7.2 ppm and fluorine coupling patterns) .
- FT-IR : Peaks at ~1370 cm (S=O symmetric stretch) and 1180 cm (S-O stretch) validate the sulfonyl chloride group .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
Advanced: How does the electron-withdrawing 2-fluorophenoxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
The 2-fluorophenoxy group enhances electrophilicity at the sulfur center due to its electron-withdrawing nature, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the butane spacer may reduce accessibility. Comparative studies using analogues (e.g., non-fluorinated or para-substituted phenoxy derivatives) show a 20–30% increase in reaction rates for fluorinated variants in SN2 reactions with primary amines . Kinetic studies under varying solvent polarities (e.g., DMF vs. THF) and temperatures (25–60°C) are recommended to balance reactivity and selectivity .
Advanced: What strategies mitigate hydrolytic degradation of this compound during storage or handling?
Hydrolysis to the sulfonic acid is a key stability challenge. Strategies include:
- Storage : Anhydrous conditions (e.g., molecular sieves) at –20°C in amber vials to prevent light/heat-induced degradation .
- Stabilizers : Addition of 1–2% w/w desiccants (e.g., calcium chloride) in sealed containers.
- Handling : Use of Schlenk techniques under inert gas (N₂/Ar) for moisture-sensitive reactions. Degradation kinetics can be monitored via NMR, tracking the disappearance of the sulfonyl chloride signal .
Advanced: How can researchers resolve contradictions in reported reactivity data for sulfonyl chlorides with similar fluorinated substituents?
Discrepancies often arise from differences in solvent polarity, nucleophile strength, or trace moisture. Systematic approaches include:
- Control experiments : Replicate reactions under strictly anhydrous conditions using freshly distilled solvents.
- Computational modeling : DFT calculations (e.g., Gaussian) to compare activation energies of fluorinated vs. non-fluorinated analogues .
- Cross-validation : Compare results with structurally validated compounds (e.g., 4-biphenylsulfonyl chloride) from authoritative sources like Thermo Scientific .
Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives as kinase inhibitors?
Derivatives are screened via:
- In vitro kinase assays : c-Met kinase inhibition is measured using ADP-Glo™ assays, with IC₅₀ values benchmarked against reference inhibitors (e.g., cabozantinib) .
- Structure-activity relationship (SAR) : Systematic substitution at the butane spacer or sulfonyl chloride group to optimize binding affinity.
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets, prioritizing derivatives with ΔG < –9 kcal/mol .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., SO₂ from hydrolysis).
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can researchers design experiments to study the compound’s potential as a cross-coupling reagent in C–S bond formation?
- Catalyst screening : Test palladium (e.g., Pd(PPh₃)₄) or copper catalysts (e.g., CuI) in coupling with aryl boronic acids.
- Solvent optimization : Compare DMF, THF, and toluene for reaction efficiency.
- Mechanistic probes : Use deuterated solvents (e.g., DMSO-d₆) to track kinetic isotope effects via NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
